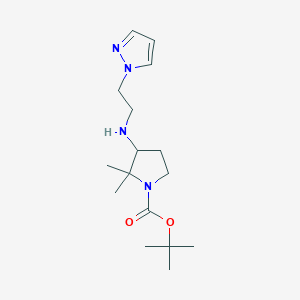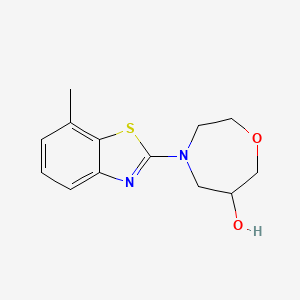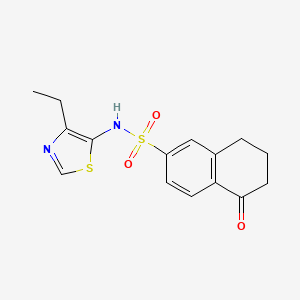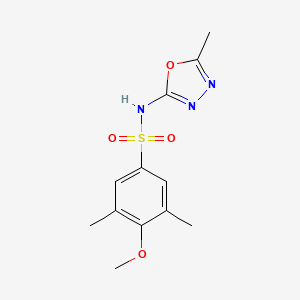
Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a dimethyl group, and a pyrazolyl-ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 2,2-dimethylpyrrolidine, the ring is constructed through cyclization reactions.
Introduction of the Pyrazolyl-Ethylamino Group: This step involves the nucleophilic substitution of a halogenated ethylamine derivative with pyrazole.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tert-butyl ester, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 2,2-dimethyl-3-(2-imidazol-1-ylethylamino)pyrrolidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethyl-3-(2-pyrazol-1-ylethylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-15(2,3)22-14(21)20-11-7-13(16(20,4)5)17-9-12-19-10-6-8-18-19/h6,8,10,13,17H,7,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUHPRJYYUTJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)NCCN2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)

![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
![N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide](/img/structure/B6975522.png)


![3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6975549.png)
![3-Methyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6975564.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6975573.png)
![methyl 2-[4-[[N-(cyclopropylmethyl)-4-methoxyanilino]methyl]triazol-1-yl]acetate](/img/structure/B6975580.png)
![3-(2-chlorophenyl)-N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6975589.png)
![Tert-butyl 4-[(3-methyl-4-oxocyclohexanecarbonyl)amino]-5-phenylpentanoate](/img/structure/B6975593.png)
![3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6975601.png)
![Ethyl 1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6975606.png)
